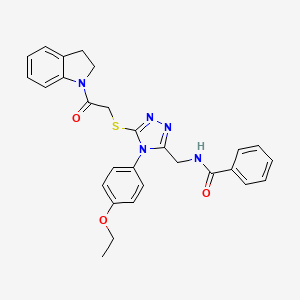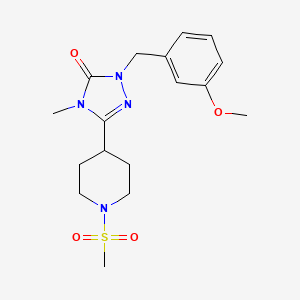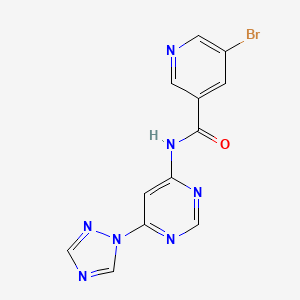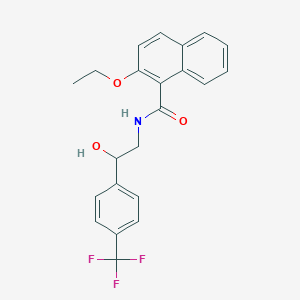
N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide" is a complex molecule that may have potential biological activity due to the presence of several pharmacophore elements within its structure. Although the provided papers do not directly discuss this compound, they offer insights into related structures and their biological activities, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, which may include the formation of amide bonds, the introduction of ether groups, and the construction of heterocyclic systems such as triazoles. For instance, the synthesis of benzamide derivatives is often achieved through the reaction of corresponding acids or acid chlorides with amines. The synthesis details for the specific compound are not provided in the papers, but the methodologies used for related compounds could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated in the first paper for a related molecule . Density Functional Theory (DFT) calculations are also a common tool to predict and analyze the molecular geometry and electronic properties of such compounds. The molecular electrostatic potential (MEP) surface map can provide insights into the chemical reactivity of the molecule, which is crucial for understanding how the compound might interact with biological targets .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the substituents on the aromatic ring and the presence of heteroatoms in the structure. The MEP surface map and Potential Energy Surface (PES) scans are theoretical tools that can predict the sites of reactivity on the molecule. These analyses can help in understanding the types of chemical reactions the compound might undergo, such as nucleophilic attacks or electrophilic substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like "N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide" can be inferred from its molecular structure. The presence of aromatic rings, amide bonds, and heteroatoms suggests that the compound may exhibit significant polarity, which could affect its solubility and permeability. The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be calculated using DFT, providing information on the compound's stability and reactivity .
Relevant Case Studies
While the provided papers do not contain case studies directly related to the compound , they do offer insights into the biological activities of structurally related benzamide derivatives. For example, the second paper discusses the development of potent serotonin-3 (5-HT3) receptor antagonists, highlighting the importance of the aromatic nucleus and heteroaromatic rings in the activity of these compounds . Such information can be valuable when considering the potential biological applications of the compound being analyzed.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide and its derivatives have shown promising results in antimicrobial and antifungal studies. Compounds synthesized from similar structures have been evaluated for their effectiveness against various bacteria and fungi. For instance, synthesized 1,2,4-triazole derivatives were screened for antimicrobial activities against various Candida species and pathogenic bacteria, with certain derivatives showing potent effects (Altıntop et al., 2011).
Anti-inflammatory Properties
Some derivatives of this compound have been evaluated for anti-inflammatory activity. For example, indolyl azetidinones, related in structure to N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide, have been tested for their anti-inflammatory effects, showing promising results in reducing inflammation (Kalsi et al., 1990).
Anticancer Activity
Derivatives of this compound have been explored for their potential in cancer treatment. Certain triazolylindole derivatives, which are structurally similar, have been synthesized and evaluated for antifungal activity, which can be a precursor to anticancer research (Singh & Vedi, 2014).
Nematicidal Activity
Research on similar compounds has also delved into their potential as nematicides. Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group, which are structurally related, showed good nematocidal activity against certain nematodes (Liu et al., 2022).
Eigenschaften
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-2-36-23-14-12-22(13-15-23)33-25(18-29-27(35)21-9-4-3-5-10-21)30-31-28(33)37-19-26(34)32-17-16-20-8-6-7-11-24(20)32/h3-15H,2,16-19H2,1H3,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEHKHABMGYXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3013998.png)
![2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3014000.png)




![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3014009.png)
![Methyl 4-(2-(isopropylthio)-8,8-dimethyl-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B3014011.png)



![1-[3-[(1-Methylpyrazol-4-yl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B3014015.png)
![3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3014016.png)